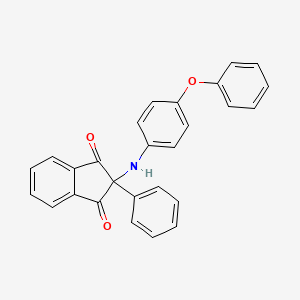![molecular formula C14H15ClN2O4S B5994877 2-CHLOROETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE](/img/structure/B5994877.png)
2-CHLOROETHYL 2-[(2-ETHOXY-2-OXOETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,3-benzodiazole-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloroethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,3-benzodiazole-1-carboxylate typically involves multiple steps. One common route includes the reaction of 2-chloroethyl chloroformate with 2-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,3-benzodiazole under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,3-benzodiazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones, and reduced back to the sulfide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: New derivatives with different functional groups replacing the chloroethyl group.
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Hydrolysis: Carboxylic acids and alcohols.
Aplicaciones Científicas De Investigación
2-Chloroethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,3-benzodiazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,3-benzodiazole-1-carboxylate involves its interaction with specific molecular targets. The benzodiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethyl 2-oxoethyl sulfanyl derivatives: Compounds with similar structures but different substituents on the benzodiazole ring.
Ethyl 2-chloro-2-oxoethyl sulfanyl compounds: Compounds with variations in the ester group.
Uniqueness
2-Chloroethyl 2-[(2-ethoxy-2-oxoethyl)sulfanyl]-1H-1,3-benzodiazole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propiedades
IUPAC Name |
2-chloroethyl 2-(2-ethoxy-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O4S/c1-2-20-12(18)9-22-13-16-10-5-3-4-6-11(10)17(13)14(19)21-8-7-15/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLECHZYEYRAXME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2N1C(=O)OCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-{[2-(2-hydroxyphenyl)-6-methylpyrimidin-4-yl]amino}piperidine-1-carboxylate](/img/structure/B5994795.png)
![ethyl 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5994800.png)
![3-(4-methoxyphenyl)-N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5994809.png)
![2-{[(3,3-diphenylpropyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5994814.png)
![4-(4-Benzhydrylpiperazin-1-yl)-6-[4-[6-(4-benzhydrylpiperazin-1-yl)-5-nitropyrimidin-4-yl]piperazin-1-yl]-5-nitropyrimidine](/img/structure/B5994825.png)
![2-{[(1E)-(2,4-DIHYDROXYPHENYL)METHYLENE]AMINO}-3A,4,7,7A-TETRAHYDRO-1H-SPIRO[2-AZA-4,7-METHANOISOINDOLE-8,1'-CYCLOPROPANE]-1,3(2H)-DIONE](/img/structure/B5994828.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)-1-phenylpropyl]-N'-(5-methyl-4H-1,2,4-triazol-3-yl)urea](/img/structure/B5994834.png)
![4-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-2-piperazinone](/img/structure/B5994842.png)
![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5994865.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5994869.png)
![1-[1-[2-(4-fluorophenyl)ethyl]piperidin-3-yl]-N-methyl-N-[[3-(2-methylpropyl)-1H-pyrazol-5-yl]methyl]methanamine](/img/structure/B5994884.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-N'-(1,1-dioxidotetrahydro-3-thienyl)urea](/img/structure/B5994890.png)
![1-[(5-acetyl-3-thienyl)methyl]-N-[4-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B5994893.png)

